molecular formula C10H14ClNO3 B13453649 methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride

methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride

Cat. No.: B13453649
M. Wt: 231.67 g/mol
InChI Key: AWDDPFAOOBQYBT-FVGYRXGTSA-N
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Description

Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 It is a derivative of benzoic acid and contains an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride typically involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 3-hydroxybenzoate. This intermediate is then subjected to a reductive amination reaction with ®-2-amino-1-hydroxyethane in the presence of a reducing agent such as sodium cyanoborohydride. The final product is obtained as a hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride involves its interaction with specific molecular targets. The amino alcohol moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also act as a prodrug, undergoing metabolic transformation to release active metabolites that exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride: A stereoisomer with similar chemical properties but different biological activity.

    Ethyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride: An ethyl ester analog with slightly different physicochemical properties.

    Methyl 3-[(1R)-2-amino-1-hydroxypropyl]benzoate hydrochloride: A homolog with an additional carbon in the amino alcohol moiety.

Uniqueness

Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity

Biological Activity

Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride is a chiral compound with significant biological activity, particularly in pharmacological and enzymatic contexts. Its structural characteristics allow for interactions with various biological molecules, making it a valuable subject of study in medicinal chemistry and biochemistry.

  • Molecular Formula: C11H15ClN2O3
  • Molecular Weight: Approximately 231.68 g/mol
  • Chirality: The compound features a specific stereocenter, which influences its biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Esterification of 3-(1-amino-2-hydroxyethyl)benzoic acid with methanol, often under reflux conditions.
  • Conversion to the hydrochloride salt through reaction with hydrochloric acid.

This synthesis can be performed on both laboratory and industrial scales, utilizing continuous flow reactors for enhanced efficiency in industrial contexts.

Biological Activity

This compound exhibits notable biological activity through its interactions with enzymes and metabolic pathways. Key findings include:

  • Enzyme Interactions: The compound acts as both a substrate and an inhibitor in various enzymatic reactions. Its structural similarity to biological molecules allows it to modulate enzyme activities, influencing metabolic processes such as signal transduction.
  • Pharmacological Potential: Research indicates that this compound may play a role in drug development due to its ability to selectively bind to molecular targets involved in disease pathways. This selective binding is crucial for the efficacy of therapeutic agents.

Case Studies

Several studies have documented the biological effects of this compound:

  • Inhibition of Enzymatic Activity:
    • A study explored the compound's effects on specific enzymes involved in metabolic pathways, demonstrating that it can significantly alter enzyme kinetics, thus impacting overall cellular metabolism.
  • Therapeutic Applications:
    • Investigations into its potential as a therapeutic agent highlight its effectiveness in modulating pathways relevant to diseases such as cancer and arthritis. The compound's ability to inhibit certain pathways has been linked to improved outcomes in preclinical models .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural SimilarityBiological Activity
Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoateSimilar chiral centerSignificant enzymatic interactions
N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}Different functional groupsInhibitor of AKT activity, relevant in cancer treatment

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1

InChI Key

AWDDPFAOOBQYBT-FVGYRXGTSA-N

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)[C@H](CN)O.Cl

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(CN)O.Cl

Origin of Product

United States

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